molecular formula C8H7BrF2O2 B12841553 4-Bromo-2-(2,2-difluoroethoxy)phenol

4-Bromo-2-(2,2-difluoroethoxy)phenol

Cat. No.: B12841553
M. Wt: 253.04 g/mol
InChI Key: TYDOKOSASUMUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(2,2-difluoroethoxy)phenol is an organofluorine compound with the molecular formula C8H7BrF2O2. It is characterized by the presence of a bromine atom, two fluorine atoms, and an ethoxy group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,2-difluoroethoxy)phenol typically involves the reaction of 4-bromophenol with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,2-difluoroethoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(2,2-difluoroethoxy)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, or other cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorophenol
  • 4-Bromo-2,5-difluorophenol
  • 4-Bromo-2-(2,2-difluoroethoxy)aniline

Uniqueness

4-Bromo-2-(2,2-difluoroethoxy)phenol is unique due to the presence of both bromine and difluoroethoxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C8H7BrF2O2

Molecular Weight

253.04 g/mol

IUPAC Name

4-bromo-2-(2,2-difluoroethoxy)phenol

InChI

InChI=1S/C8H7BrF2O2/c9-5-1-2-6(12)7(3-5)13-4-8(10)11/h1-3,8,12H,4H2

InChI Key

TYDOKOSASUMUOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OCC(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.